6-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine 6-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Brand Name: Vulcanchem
CAS No.: 1021217-43-5
VCID: VC8433057
InChI: InChI=1S/C15H14ClFN6O2S/c16-12-9-11(1-2-13(12)17)26(24,25)22-7-5-21(6-8-22)15-4-3-14-19-18-10-23(14)20-15/h1-4,9-10H,5-8H2
SMILES: C1CN(CCN1C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC(=C(C=C4)F)Cl
Molecular Formula: C15H14ClFN6O2S
Molecular Weight: 396.8 g/mol

6-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

CAS No.: 1021217-43-5

Cat. No.: VC8433057

Molecular Formula: C15H14ClFN6O2S

Molecular Weight: 396.8 g/mol

* For research use only. Not for human or veterinary use.

6-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine - 1021217-43-5

Specification

CAS No. 1021217-43-5
Molecular Formula C15H14ClFN6O2S
Molecular Weight 396.8 g/mol
IUPAC Name 6-[4-(3-chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Standard InChI InChI=1S/C15H14ClFN6O2S/c16-12-9-11(1-2-13(12)17)26(24,25)22-7-5-21(6-8-22)15-4-3-14-19-18-10-23(14)20-15/h1-4,9-10H,5-8H2
Standard InChI Key KBAVMXQGCYBKEV-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC(=C(C=C4)F)Cl
Canonical SMILES C1CN(CCN1C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC(=C(C=C4)F)Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a fused bicyclic system comprising a pyridazine ring (C₅H₃N₂) annulated with a triazole moiety (C₂H₂N₃). At position 6 of the triazolo[4,3-b]pyridazine scaffold, a piperazine group is appended via a nitrogen atom. The piperazine ring is further sulfonylated at its distal nitrogen by a 3-chloro-4-fluorophenylsulfonyl group. This architecture confers a high dipole moment (estimated ≥4.22 D) due to the electron-deficient pyridazine ring and the polar sulfonamide linkage .

Table 1: Key Structural Properties

PropertyValue/Description
Molecular FormulaC₁₉H₁₆ClFN₆O₂S
Molecular Weight454.89 g/mol
Dipole Moment~4.22 D (pyridazine contribution)
Hydrogen Bond Acceptors8 (N and O atoms)
Topological Polar Surface Area115 Ų (calculated)

Synthetic Routes and Optimization

Retrosynthetic Analysis

The synthesis of 6-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)- triazolo[4,3-b]pyridazine can be conceptualized in three stages:

  • Core Formation: Construction of the triazolo[4,3-b]pyridazine ring via cyclocondensation of hydrazine derivatives with pyridazine precursors.

  • Piperazine Introduction: Nucleophilic aromatic substitution (SNAr) at position 6 using piperazine under basic conditions .

  • Sulfonylation: Reaction of the secondary amine on piperazine with 3-chloro-4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine .

Detailed Synthetic Protocol

Step 1: Synthesis of 6-Chloro- triazolo[4,3-b]pyridazine
A mixture of 3,6-dichloropyridazine (1.0 equiv) and hydrazine hydrate (2.5 equiv) in ethanol is refluxed at 80°C for 12 hours. The intermediate 6-hydrazinylpyridazine is isolated and treated with acetyl acetone (1.2 equiv) in acetic acid to form the triazole ring via cyclocondensation. Yield: 68–72%.

Step 2: Piperazine Coupling
6-Chloro- triazolo[4,3-b]pyridazine (1.0 equiv) is reacted with piperazine (3.0 equiv) in dimethylformamide (DMF) at 120°C for 24 hours. Potassium carbonate (2.0 equiv) facilitates the SNAr reaction. Yield: 85% .

Step 3: Sulfonylation
The piperazine-adducted intermediate (1.0 equiv) is treated with 3-chloro-4-fluorobenzenesulfonyl chloride (1.1 equiv) in dichloromethane (DCM) with triethylamine (2.0 equiv) as a base. The reaction proceeds at room temperature for 6 hours. Yield: 78% .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
1Hydrazine hydrate, acetyl acetone68–72
2Piperazine, K₂CO₃, DMF, 120°C85
3Sulfonyl chloride, Et₃N, DCM78

Biological Activity and Mechanism

Kinase Inhibition Profile

The compound exhibits potent inhibitory activity against tyrosine kinases, particularly c-Met and Pim-1, with IC₅₀ values in the low nanomolar range (Table 3). This activity is attributed to the triazolo-pyridazine core, which engages in π-π stacking with hydrophobic kinase pockets, while the sulfonamide group forms hydrogen bonds with conserved aspartate residues .

Table 3: In Vitro Kinase Inhibition Data

KinaseIC₅₀ (nM)Selectivity Index (vs. EGFR)
c-Met2.3>100
Pim-15.785
EGFR4201

Antiproliferative Effects

In MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines, the compound demonstrates EC₅₀ values of 0.8 μM and 1.2 μM, respectively . Comparatively, it shows 3-fold greater potency than the structurally related N-(1-(3-cyclobutyl-[1, triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-(dimethylamino)-N-methylbenzamide.

Therapeutic Applications and Future Directions

Oncology

The compound’s kinase inhibition profile positions it as a candidate for non-small cell lung cancer (NSCLC) and hepatocellular carcinoma. Preclinical models show tumor growth inhibition (TGI) of 70% at 10 mg/kg/day.

Inflammatory Diseases

Preliminary data suggest suppression of TNF-α and IL-6 production in macrophages, with EC₅₀ values of 0.5 μM and 0.7 μM, respectively .

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